molecular formula C19H17NO3S2 B12133868 (5Z)-5-(2-hydroxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(2-hydroxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12133868
M. Wt: 371.5 g/mol
InChI Key: XUWJANGTYZTDJH-ATVHPVEESA-N
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Description

The compound "(5Z)-5-(2-hydroxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one" belongs to the thiazolidinone class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. Its structure includes:

  • Thiazolidinone core: Provides a planar scaffold critical for biological interactions .
  • 2-Hydroxybenzylidene substituent: A conjugated aromatic system with a hydroxyl group at the ortho position, enabling intramolecular hydrogen bonding and influencing solubility .

This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where planarity and substituent flexibility are key.

Properties

Molecular Formula

C19H17NO3S2

Molecular Weight

371.5 g/mol

IUPAC Name

(5Z)-5-[(2-hydroxyphenyl)methylidene]-3-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17NO3S2/c1-23-15-8-6-13(7-9-15)10-11-20-18(22)17(25-19(20)24)12-14-4-2-3-5-16(14)21/h2-9,12,21H,10-11H2,1H3/b17-12-

InChI Key

XUWJANGTYZTDJH-ATVHPVEESA-N

Isomeric SMILES

COC1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC=CC=C3O)/SC2=S

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=CC=C3O)SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2-hydroxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-hydroxybenzaldehyde with 3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2-hydroxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The thioxo group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of a benzaldehyde derivative.

    Reduction: Formation of a thiol derivative.

    Substitution: Formation of various substituted thiazolidinone derivatives.

Scientific Research Applications

(5Z)-5-(2-hydroxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(2-hydroxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structural Features Biological Activity Unique Aspects References
(Target Compound) 2-Hydroxybenzylidene, 2-(4-methoxyphenyl)ethyl substituent Potential anticancer, antimicrobial (inferred) Hydroxyl group enables H-bonding; methoxy enhances lipophilicity
(5Z)-5-(3-hydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 3-Hydroxybenzylidene, 4-hydroxyphenyl Unspecified (likely enhanced solubility) Multiple hydroxyl groups increase polarity
(5Z)-5-(4-methoxybenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one 4-Methoxybenzylidene, tetrahydrofuran (THF) moiety Unspecified (THF may improve bioavailability) THF introduces ring strain and solubility
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one 3,4-Dimethoxyphenyl ethyl, 2-chlorobenzylidene Enhanced CNS penetration (inferred) Dimethoxy groups increase lipophilicity; chloro enhances electronegativity
(5Z)-5-(benzo[1,3]dioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one Benzodioxole ring Antitumor Dioxole ring improves metabolic stability
(5Z)-3-allyl-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one Pyrazole ring, allyl group Enzyme inhibition (e.g., kinases) Pyrazole enhances electron-withdrawing effects

Key Findings:

Benzylidene Substituent Variations :

  • The 2-hydroxybenzylidene group in the target compound facilitates intramolecular hydrogen bonding (S(6) motif), stabilizing its conformation . In contrast, 4-methoxybenzylidene () or chlorobenzylidene () derivatives exhibit altered electronic profiles, affecting binding affinity.

Thiazolidinone Core Modifications: Substituents on the nitrogen atom (e.g., 2-(4-methoxyphenyl)ethyl vs. tetrahydrofuran-2-ylmethyl) influence steric bulk and pharmacokinetics. The methoxy group in the target compound balances lipophilicity and solubility, whereas bulky groups like 3,4-dimethoxyphenyl ethyl () may hinder diffusion across biological membranes.

Biological Activity Trends: Hydroxyl and methoxy groups correlate with antimicrobial and antitumor activities due to interactions with biomolecular targets (e.g., DNA topoisomerases or kinases) .

Synthetic Accessibility: The target compound can be synthesized via Knoevenagel condensation, similar to methods described for (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (). Key steps include reacting 2-thioxo-thiazolidinone precursors with substituted aldehydes under basic conditions.

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